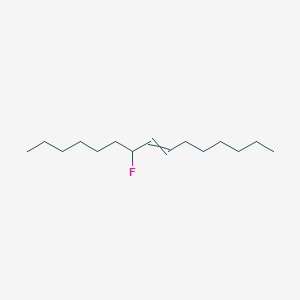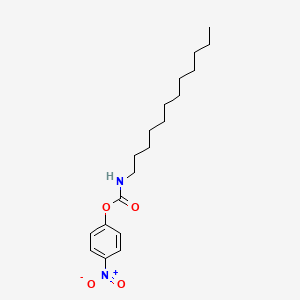
4-Nitrophenyl dodecylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl dodecylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a nitrophenyl group attached to a dodecylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Nitrophenyl dodecylcarbamate can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 4-nitrophenyl chloroformate with dodecylamine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is usually carried out at a temperature range of 10–40°C for 1–2 hours with constant stirring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl dodecylcarbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), hydrazine (N2H4)
Solvents: Tetrahydrofuran (THF), acetonitrile
Bases: Triethylamine (TEA)
Major Products Formed
Reduction: 4-Aminophenyl dodecylcarbamate
Substitution: Various substituted carbamates depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Nitrophenyl dodecylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying carbamate chemistry.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for other functional materials.
Mecanismo De Acción
The mechanism of action of 4-nitrophenyl dodecylcarbamate involves its interaction with specific molecular targets. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The carbamate group can undergo hydrolysis, releasing the corresponding amine and carbon dioxide . The molecular pathways involved in these reactions are influenced by the nature of the reducing agents and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitrophenyl chloroformate
- 4-Nitrophenyl cyclopropylcarbamate
- 4-Nitrophenyl carbonates
Uniqueness
4-Nitrophenyl dodecylcarbamate is unique due to its long dodecyl chain, which imparts distinct physicochemical properties compared to other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, biology, medicine, and industry. Further research and development could unlock even more applications for this intriguing compound.
Propiedades
Número CAS |
132333-23-4 |
|---|---|
Fórmula molecular |
C19H30N2O4 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
(4-nitrophenyl) N-dodecylcarbamate |
InChI |
InChI=1S/C19H30N2O4/c1-2-3-4-5-6-7-8-9-10-11-16-20-19(22)25-18-14-12-17(13-15-18)21(23)24/h12-15H,2-11,16H2,1H3,(H,20,22) |
Clave InChI |
POISTZLWNRYVQA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate](/img/structure/B14272101.png)
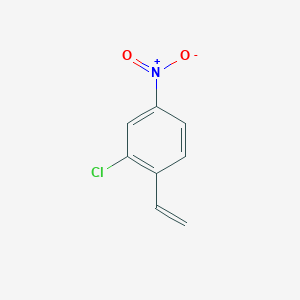
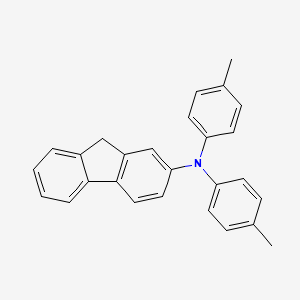
![1-(4-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B14272126.png)

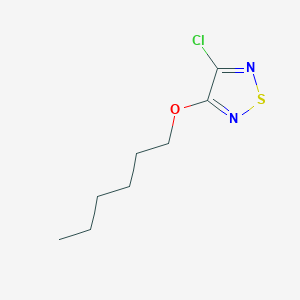
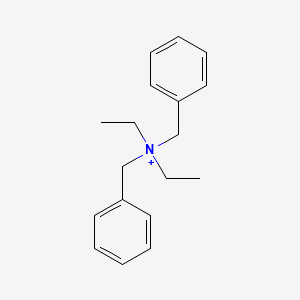
![N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B14272155.png)
![2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol](/img/structure/B14272157.png)
![2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid](/img/structure/B14272161.png)
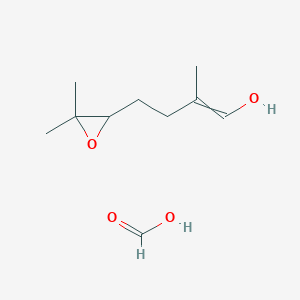

![[[(E)-4-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxy-3,4-bis(sulfanyl)but-3-enoxy]-hydroxyphosphoryl] [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14272181.png)
